molecular formula C12H12N2O4 B1444692 2,2-Dimethyl-5-((pyridin-4-ylamino)methylene)-1,3-dioxane-4,6-dione CAS No. 643069-57-2

2,2-Dimethyl-5-((pyridin-4-ylamino)methylene)-1,3-dioxane-4,6-dione

Cat. No. B1444692
M. Wt: 248.23 g/mol
InChI Key: AGLOTESXAWEWRC-UHFFFAOYSA-N
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Patent
US07622481B2

Procedure details

A mixture of 2,2-dimethyl-[1,3]dioxane-4,6-dione (Meldrum's acid) (8.4 g, 59 mmol) and trimethyl orthoformate (50 mL) was heated to reflux for 2 hours. 4-Aminopyridine (5 g, 53 mmol) was added and the mixture heated for a further 0.25 hour. The resulting solid was washed with a small amount of cold ethanol and dried in vacuo (7.3 g, 55%).
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[O:7][C:6](=[O:8])[CH2:5][C:4](=[O:9])[O:3]1.[NH2:11][C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1.[CH:18](OC)(OC)OC>>[CH3:1][C:2]1([CH3:10])[O:7][C:6](=[O:8])[C:5](=[CH:18][NH:11][C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)[C:4](=[O:9])[O:3]1

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
50 mL
Type
reactant
Smiles
C(OC)(OC)OC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated for a further 0.25 hour
Duration
0.25 h
WASH
Type
WASH
Details
The resulting solid was washed with a small amount of cold ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo (7.3 g, 55%)

Outcomes

Product
Name
Type
Smiles
CC1(OC(C(C(O1)=O)=CNC1=CC=NC=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.